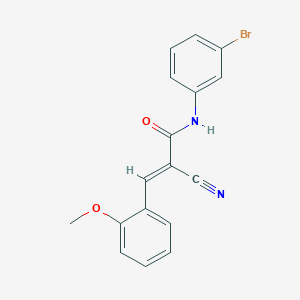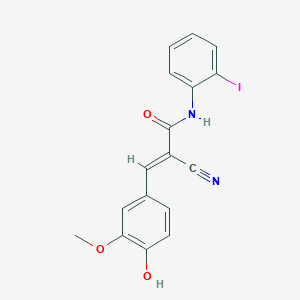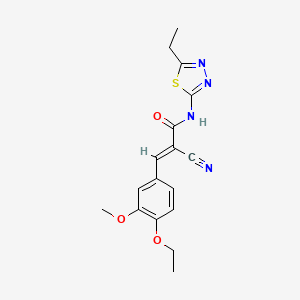![molecular formula C29H22F3NO3 B7742070 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7742070.png)
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one” can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalen-1-yl Group: This step involves the use of a Friedel-Crafts acylation reaction to introduce the naphthalen-1-yl group at the 3-position of the chromen-4-one core.
Hydroxylation at the 7-Position: This can be achieved through selective hydroxylation reactions using reagents such as hydroxylamine or other oxidizing agents.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzyl(methyl)amino Group: This can be achieved through nucleophilic substitution reactions using benzyl(methyl)amine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of chroman derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Derivatives: Used as a starting material for the synthesis of novel chromen-4-one derivatives with potential biological activities.
Biology
Enzyme Inhibition Studies: Studied for its potential to inhibit various enzymes, including kinases and proteases.
Medicine
Therapeutic Potential: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
Material Science: Used in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of “8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: Interacting with receptors to modulate their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one
- 8-{[Benzyl(methyl)amino]methyl}-7-hydroxy-4H-chromen-4-one
Uniqueness
- Structural Features : The presence of the trifluoromethyl group and the benzyl(methyl)amino group at specific positions makes this compound unique.
- Biological Activity : The combination of these structural features may result in unique biological activities compared to similar compounds.
Propiedades
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22F3NO3/c1-33(16-18-8-3-2-4-9-18)17-23-24(34)15-14-22-26(35)25(28(29(30,31)32)36-27(22)23)21-13-7-11-19-10-5-6-12-20(19)21/h2-15,34H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMQWCNMZXFFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC5=CC=CC=C54)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Ethoxycarbonyl-6-methylquinolin-4-yl)amino]benzoic acid](/img/structure/B7741989.png)


![(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B7742023.png)


![butyl 4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate](/img/structure/B7742043.png)
![(Z)-3-(2-chlorophenyl)-N-[4-[[(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B7742052.png)
![(E)-2-cyano-N-[4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]phenyl]-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B7742056.png)
![3-[[4-Chloro-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]amino]benzoic acid](/img/structure/B7742060.png)
![3-[(Z)-[(4,5-dimethyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B7742066.png)
![4-[(E)-[(E)-[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]benzoic acid;hydroiodide](/img/structure/B7742084.png)
![1-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]naphthalen-2-ol](/img/structure/B7742098.png)

